[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 60738-38-7
VCID: VC5977910
InChI: InChI=1S/C10H10N2O2S/c1-15-10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14)
SMILES: CSC1=NC2=CC=CC=C2N1CC(=O)O
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.26

[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid

CAS No.: 60738-38-7

Cat. No.: VC5977910

Molecular Formula: C10H10N2O2S

Molecular Weight: 222.26

* For research use only. Not for human or veterinary use.

[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid - 60738-38-7

Specification

CAS No. 60738-38-7
Molecular Formula C10H10N2O2S
Molecular Weight 222.26
IUPAC Name 2-(2-methylsulfanylbenzimidazol-1-yl)acetic acid
Standard InChI InChI=1S/C10H10N2O2S/c1-15-10-11-7-4-2-3-5-8(7)12(10)6-9(13)14/h2-5H,6H2,1H3,(H,13,14)
Standard InChI Key IAPZRVTXNHWWTA-UHFFFAOYSA-N
SMILES CSC1=NC2=CC=CC=C2N1CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid belongs to the benzimidazole class, featuring a bicyclic aromatic system fused with an imidazole ring. Critical structural attributes include:

PropertyValueSource
CAS Registry Number60738-38-7
IUPAC Name2-(2-methylsulfanylbenzimidazol-1-yl)acetic acid
Molecular FormulaC₁₀H₁₀N₂O₂S
Molecular Weight222.26 g/mol
SMILESCSC1=NC2=CC=CC=C2N1CC(=O)O
InChIKeyIAPZRVTXNHWWTA-UHFFFAOYSA-N

The methylthio (-S-CH₃) group at position 2 and the acetic acid (-CH₂-COOH) substituent at position 1 introduce distinct electronic and steric effects, influencing reactivity and intermolecular interactions .

Spectroscopic Data

While experimental spectral data (e.g., IR, NMR) for [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid remain unpublished, analogous benzimidazoles exhibit characteristic features:

  • IR Spectroscopy: N-H stretching (3200–3100 cm⁻¹), C=O stretching (1700–1680 cm⁻¹), and C-S vibrations (700–600 cm⁻¹) .

  • ¹H-NMR: Aromatic protons (δ 7.1–7.8 ppm), methylthio singlet (δ 2.5 ppm), and acetic acid protons (δ 3.8–4.2 ppm for CH₂, δ 12–13 ppm for COOH) .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid likely follows established benzimidazole derivatization strategies:

  • Core Formation: Condensation of o-phenylenediamine with methylthioacetic acid under acidic conditions, forming the benzimidazole ring .

  • Acetic Acid Incorporation: Alkylation of 2-(methylthio)-1H-benzimidazole with chloroacetic acid or its esters, followed by hydrolysis .

A plausible pathway involves:

  • Reacting 2-(methylthio)benzimidazole (CAS 7152-24-1) with chloroacetic acid in the presence of a base (e.g., K₂CO₃) to yield the ethyl ester intermediate.

  • Saponification of the ester group using NaOH/H₂O to produce the free carboxylic acid .

Analytical Validation

Key quality control measures for synthetic batches include:

  • HPLC Purity: >95% (C18 column, acetonitrile/water gradient)

  • Melting Point: Expected range 190–210°C (decomposes) .

Physicochemical Properties

Solubility and Stability

While solubility data for [2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid are unavailable, structural analogs exhibit:

  • Aqueous Solubility: <1 mg/mL at pH 7.4 (due to hydrophobic benzimidazole core)

  • Organic Solubility: Soluble in DMSO, DMF, and methanol .

  • Stability: Susceptible to oxidation at the sulfur center; storage under inert atmosphere recommended .

Computational Predictions

LogP (Octanol-Water): Predicted 1.8–2.3 (moderate lipophilicity)
pKa: Carboxylic acid group ≈ 4.2; benzimidazole NH ≈ 10.6 .

Biological Activities and Mechanisms

Anticancer Prospects

Benzimidazoles inhibit tubulin polymerization (IC₅₀ 0.5–5 μM) and topoisomerase I/II. The methylthio group could modulate redox signaling pathways, potentiating pro-apoptotic effects .

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound serves as a precursor for:

  • Prodrugs: Ester derivatives for improved bioavailability

  • Metal Complexes: Coordination with Pt(II) or Cu(II) for anticancer agents .

Material Science

Benzimidazole-acetic acid hybrids exhibit:

  • Luminescent Properties: Potential use in OLEDs

  • Polymer Modifiers: Enhance thermal stability in polyamides.

Future Research Directions

  • Pharmacological Profiling: Systematic evaluation against NCI-60 cancer cell lines and microbial panels.

  • Structure-Activity Relationships: Modifying the acetic acid chain length and methylthio substituents.

  • Formulation Studies: Nanoencapsulation to address solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator